molecular formula C7H2Br2INS B13664595 4,7-Dibromo-2-iodobenzo[d]thiazole

4,7-Dibromo-2-iodobenzo[d]thiazole

Cat. No.: B13664595
M. Wt: 418.88 g/mol
InChI Key: ZQBGPFTXYGQYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-2-iodobenzo[d]thiazole typically involves the bromination and iodination of benzo[d]thiazole derivatives. One common method includes the bromination of 2-iodobenzo[d]thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of 4,7-Dibromo-2-iodobenzo[d]thiazole involves its ability to undergo various chemical transformations. The presence of bromine and iodine atoms makes it a versatile intermediate for nucleophilic substitution and coupling reactions. These reactions enable the formation of diverse molecular structures with potential biological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in various chemical reactions. This dual halogenation allows for selective functionalization and the synthesis of complex molecules .

Properties

Molecular Formula

C7H2Br2INS

Molecular Weight

418.88 g/mol

IUPAC Name

4,7-dibromo-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H2Br2INS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H

InChI Key

ZQBGPFTXYGQYNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)N=C(S2)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.